An In-depth Technical Guide to N-Trimethylsilyl-N,N'-diphenylurea
An In-depth Technical Guide to N-Trimethylsilyl-N,N'-diphenylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Trimethylsilyl-N,N'-diphenylurea, including its chemical identity, properties, synthesis, and potential applications in drug development, with a focus on its relevance to key signaling pathways.
Core Compound Identity and Properties
N-Trimethylsilyl-N,N'-diphenylurea is a silylated derivative of N,N'-diphenylurea. The introduction of the trimethylsilyl group can modify the parent compound's solubility, stability, and reactivity, making it a subject of interest in synthetic chemistry and potentially in medicinal chemistry.
CAS Number: 1154-84-3[1][2][3]
Physicochemical Properties
| Property | Value (N-Trimethylsilyl-N,N'-diphenylurea) | Value (N,N'-diphenylurea) |
| Molecular Formula | C16H20N2OSi[1][3] | C13H12N2O |
| Molecular Weight | 284.43 g/mol [1][3] | 212.25 g/mol |
| Melting Point | Data not available | 239-241 °C |
| Boiling Point | Data not available | 262 °C |
| Density | Data not available | 1.239 g/cm³ |
| Solubility | Data not available | Sparingly soluble in water; soluble in pyridine. |
Spectral Data
Specific experimental 1H NMR, 13C NMR, and mass spectrometry data for N-Trimethylsilyl-N,N'-diphenylurea are not available in the public domain. For reference, the 1H NMR spectrum of the parent compound, 1,3-Diphenylurea, in DMSO-d6 shows characteristic peaks at approximately 8.63 ppm (NH protons) and between 6.98 and 7.46 ppm (aromatic protons).[4] The mass spectrum of a related compound, 1-Methyl-3,3-diphenylurea, shows a molecular ion peak and characteristic fragmentation patterns.[5] Analysis of N-Trimethylsilyl-N,N'-diphenylurea would be expected to show a singlet peak around 0 ppm in the 1H NMR spectrum corresponding to the trimethylsilyl group protons and a molecular ion peak in the mass spectrum corresponding to its molecular weight.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N-Trimethylsilyl-N,N'-diphenylurea is not explicitly documented in the available literature, its synthesis can be inferred from general procedures for the silylation of ureas and related compounds.
Proposed Synthesis of N-Trimethylsilyl-N,N'-diphenylurea
A plausible method for the synthesis of N-Trimethylsilyl-N,N'-diphenylurea involves the reaction of N,N'-diphenylurea with a suitable silylating agent.
Reaction Scheme:
Caption: Proposed synthesis of N-Trimethylsilyl-N,N'-diphenylurea.
Experimental Protocol (General Procedure for Silylation of Phenols, adaptable for Ureas):
This protocol is adapted from a general procedure for the silylation of phenols and would require optimization for the silylation of N,N'-diphenylurea.[6]
Materials:
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N,N'-diphenylurea
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Hexamethyldisilazane (HMDS)
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NaHSO4/SiO2 catalyst (prepared by mixing NaHSO4 with silica gel and drying)[6]
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Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
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To a stirred solution of N,N'-diphenylurea (1 equivalent) in an anhydrous solvent, add the NaHSO4/SiO2 catalyst.
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Add hexamethyldisilazane (HMDS) (1-1.5 equivalents) to the mixture.
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Stir the reaction at room temperature or with gentle heating.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the catalyst.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain N-Trimethylsilyl-N,N'-diphenylurea.
Relevance in Drug Development and Signaling Pathways
N,N'-diarylurea derivatives are a significant class of compounds in drug discovery, with several approved drugs, such as Sorafenib, featuring this scaffold. These compounds are often investigated as kinase inhibitors. While there is no direct evidence of N-Trimethylsilyl-N,N'-diphenylurea's biological activity, the N,N'-diarylurea core suggests potential interactions with signaling pathways implicated in cancer.
The Akt/GSK-3β/c-Myc Signaling Pathway
The Akt/GSK-3β/c-Myc signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. A recent study demonstrated that certain N,N'-diarylurea derivatives can inhibit non-small-cell lung cancer (NSCLC) cell growth by targeting this pathway.
Caption: Inhibition of the Akt/GSK-3β/c-Myc signaling pathway by N,N'-diarylurea derivatives.
Experimental Protocol: Western Blot Analysis of the Akt/GSK-3β/c-Myc Pathway
To investigate the effect of a compound like N-Trimethylsilyl-N,N'-diphenylurea on the Akt/GSK-3β/c-Myc pathway, Western blotting is a standard and effective method.
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis.
Detailed Methodologies:
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Cell Culture and Treatment:
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Culture a relevant cancer cell line (e.g., A549, H460 for NSCLC) in appropriate media and conditions.
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Seed cells in multi-well plates and allow them to adhere.
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Treat the cells with varying concentrations of N-Trimethylsilyl-N,N'-diphenylurea for different time periods. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
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Wash the cells with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
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Determine the protein concentration of each sample using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
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Normalize the protein samples to the same concentration with lysis buffer and loading dye.
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Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
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Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-GSK-3β (Ser9), rabbit anti-GSK-3β, mouse anti-c-Myc, and a loading control like mouse anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the intensity of the target proteins to the loading control.
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Compare the protein levels in the treated samples to the vehicle control to determine the effect of the compound.
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This technical guide serves as a foundational resource for researchers interested in N-Trimethylsilyl-N,N'-diphenylurea. While there are gaps in the publicly available data for this specific compound, the information provided on its parent compound and the broader class of N,N'-diarylureas offers valuable insights for future research and development endeavors.
References
- 1. 1154-84-3 CAS MSDS (TRIMETHYLSILYL-N N-DIPHENYLUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 1,3-Diphenylurea (102-07-8) 1H NMR [m.chemicalbook.com]
- 5. 1-Methyl-3,3-diphenylurea [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
